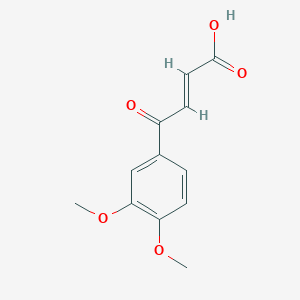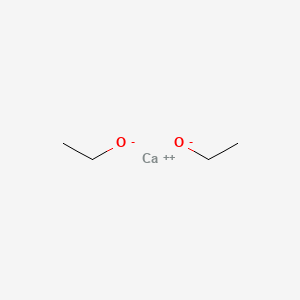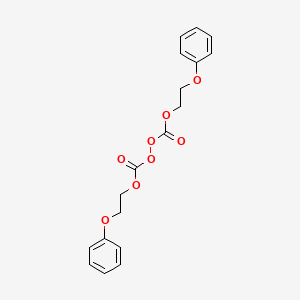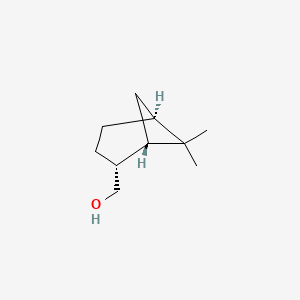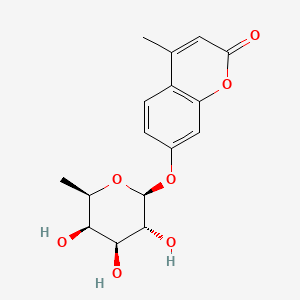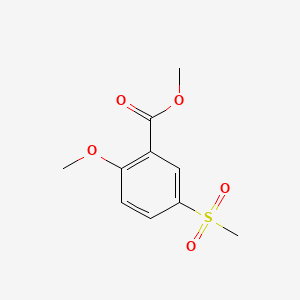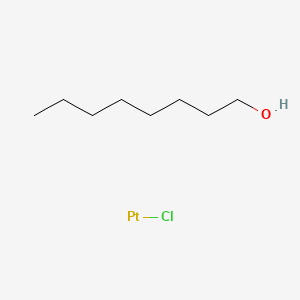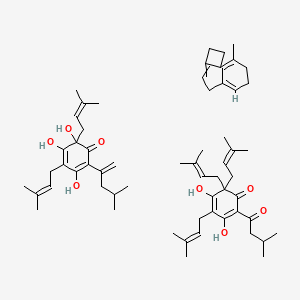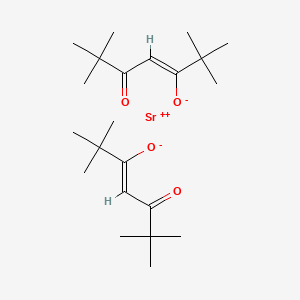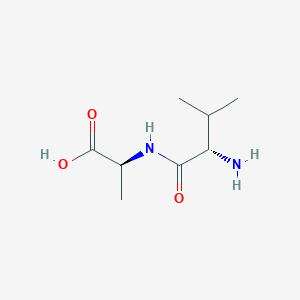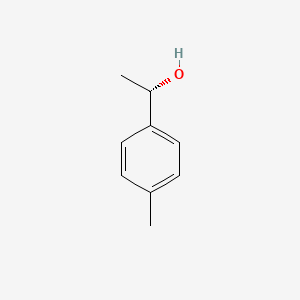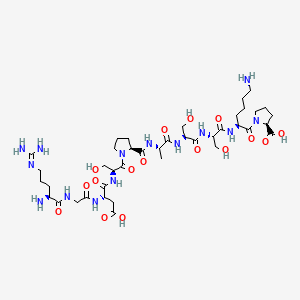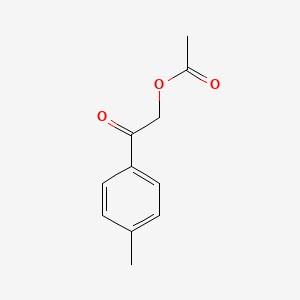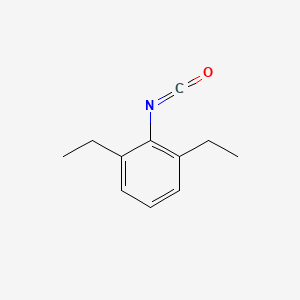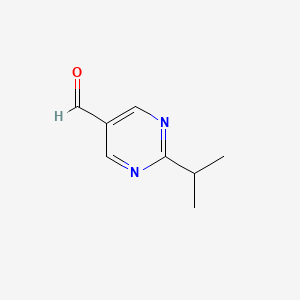
2-Isopropyl-pyrimidine-5-carbaldehyde
説明
2-Isopropyl-pyrimidine-5-carbaldehyde is a chemical compound with the empirical formula C8H10N2O and a molecular weight of 150.18 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-pyrimidine-5-carbaldehyde is represented by the SMILES stringCC(C)c1ncc(C=O)cn1 . It contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .
科学的研究の応用
Asymmetric Autocatalysis and Homochirality
Asymmetric autocatalysis, a process where a chiral product acts as a catalyst for its own production, leading to an increase in enantiomeric excess, has been demonstrated with pyrimidyl alkanol compounds related to 2-Isopropyl-pyrimidine-5-carbaldehyde. This phenomenon is crucial for understanding the origins of homochirality in organic compounds. Studies have shown that pyrimidyl alkanol can act as an asymmetric autocatalyst in the enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehydes, resulting in significant amplification of enantiomeric excess. This process has been employed to explore various theories on the origins of homochirality, suggesting that circularly polarized light, quartz, sodium chlorate, and other chiral sources could act as the origin of chirality in asymmetric autocatalysis. Furthermore, the spontaneous absolute asymmetric synthesis without the intervention of any chiral factor has been realized, providing insights into the natural selection of chirality (Soai, Kawasaki, & Matsumoto, 2019).
Enantioselective Synthesis
Enantioselective synthesis aims to create molecules with a specific chirality, a goal of paramount importance in pharmaceuticals and materials science. Research involving 2-Isopropyl-pyrimidine-5-carbaldehyde related compounds has led to the development of methods for the highly enantioselective synthesis of organic compounds. For example, using right- and left-handed helical silica, enantiomerically enriched 5-pyrimidyl alkanol was obtained by the addition of diisopropylzinc to pyrimidine-5-carbaldehyde, achieving up to 96–97% enantiomeric excess. This method highlights the potential of using chiral inorganic materials to influence organic reactions and enhance their selectivity (Sato et al., 2003).
Chiral Discrimination and Amplification
Chiral discrimination is vital for the separation and analysis of enantiomers in chemistry. The ability of asymmetric autocatalysis to discriminate isotope chirality, arising from small differences in isotopic composition of elements like carbon and hydrogen, has been demonstrated with pyrimidine-5-carbaldehyde derivatives. This capability is significant for the study of chiral phenomena at the molecular level, offering a method to understand and utilize the subtle differences between chiral molecules (Kawasaki et al., 2009).
Implications for the Origin of Biological Chirality
The study of asymmetric autocatalysis and its amplification of chirality has profound implications for understanding the origin of biological chirality. By demonstrating that a low enantiomeric excess can be amplified to near purity through asymmetric autocatalysis, researchers provide a plausible mechanism for how biological chirality could have emerged from nearly racemic conditions. This research bridges the gap between chemical and biological systems, suggesting a chemical basis for the homochirality observed in biological organisms (Soai, Kawasaki, & Matsumoto, 2018).
特性
IUPAC Name |
2-propan-2-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(2)8-9-3-7(5-11)4-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPVVKXNLOGLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390285 | |
| Record name | 2-Isopropyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-pyrimidine-5-carbaldehyde | |
CAS RN |
312263-48-2 | |
| Record name | 2-Isopropyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-5-pyrimidinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



